N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives. The thiophene group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene and benzamide groups could modulate enzyme activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
Uniqueness
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)26-17-3-1-16(2-4-17)18(25)23-11-14-5-8-24(9-6-14)12-15-7-10-27-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZVVPHPYVKMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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